molecular formula C12H12ClNO2 B7595056 [5-[(2-Chloroanilino)methyl]furan-2-yl]methanol

[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol

Cat. No. B7595056
M. Wt: 237.68 g/mol
InChI Key: SZTAGPDIUOVHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol, also known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. CFM-2 is a furan derivative that has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of [5-[(2-Chloroanilino)methyl]furan-2-yl]methanol is not fully understood, but it is believed to involve the modulation of several key pathways in the body. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to block the activation of transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in the transmission of pain signals in the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. In addition to its anti-inflammatory and analgesic effects, this compound has been shown to reduce oxidative stress and improve mitochondrial function. These effects suggest that this compound may have potential therapeutic applications beyond its anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One advantage of [5-[(2-Chloroanilino)methyl]furan-2-yl]methanol is its high yield and purity, which makes it suitable for use in lab experiments. Additionally, this compound has been shown to have low toxicity in animal studies, which makes it a safer alternative to other anti-inflammatory and analgesic drugs. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on [5-[(2-Chloroanilino)methyl]furan-2-yl]methanol. One area of interest is the development of new drugs based on this compound that have improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications beyond its anti-inflammatory and analgesic effects. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, which could pave the way for the development of new drugs for the treatment of inflammatory and pain-related conditions.

Synthesis Methods

The synthesis of [5-[(2-Chloroanilino)methyl]furan-2-yl]methanol involves a multi-step process that starts with the reaction between 2-chloroaniline and furfural. This reaction produces the intermediate compound 5-[(2-chloroanilino)methyl]furfural, which is then reduced to this compound using sodium borohydride as a reducing agent. The final product is obtained in high yield and purity, making it suitable for further research and development.

Scientific Research Applications

[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol has been the subject of several scientific studies that have investigated its potential therapeutic properties. One study found that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study showed that this compound has analgesic effects by blocking the activation of pain receptors in the body. These findings suggest that this compound has the potential to be developed into a new class of drugs for the treatment of inflammatory and pain-related conditions.

properties

IUPAC Name

[5-[(2-chloroanilino)methyl]furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-11-3-1-2-4-12(11)14-7-9-5-6-10(8-15)16-9/h1-6,14-15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTAGPDIUOVHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=C(O2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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